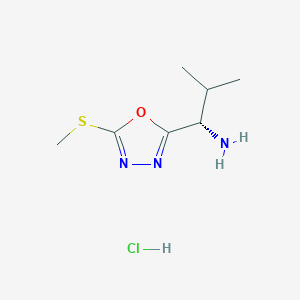![molecular formula C17H17N5O2 B2959539 5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034246-01-8](/img/structure/B2959539.png)
5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide and its derivatives have been studied for their antibacterial properties. For instance, pyrazolopyridine derivatives, which include structures similar to the compound , have shown moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).
Antitubercular Agents
These compounds have also been explored as potential antitubercular agents. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit promising in vitro potency against Mycobacterium tuberculosis strains, including drug-susceptible and multidrug-resistant strains. Some derivatives significantly reduced bacterial burden in infected mouse models, indicating their potential as lead compounds for antitubercular drug discovery (Tang et al., 2015).
Antiallergic Agents
Research has been conducted on similar compounds for their potential as antiallergic agents. Specifically, studies on 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which share structural similarities, have demonstrated significant antiallergic activity in animal models (Nohara et al., 1985).
Antimycobacterial Activity
In addition to antitubercular properties, these compounds have been evaluated for their antimycobacterial activity. Studies on pyrazines and pyridines substituted with oxadiazole derivatives, which are structurally related, showed substantial activity against Mycobacterium tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Anti-inflammatory Agents
These compounds are being investigated for their potential use in cancer treatment and anti-inflammatory applications. Pyrazolopyrimidine derivatives, for instance, were evaluated for cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, which is significant in inflammatory processes (Rahmouni et al., 2016).
Fluorescence Dyes and Imaging Applications
Derivatives of the compound have been utilized in the development of fluorescence dyes, specifically pyrazolo[3,4-b]pyridine-based coumarin chromophores. These compounds exhibit high fluorescence quantum yields and have been explored for applications in living cell imaging (Chen et al., 2012).
properties
IUPAC Name |
5-pyridin-3-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(14-8-16(24-21-14)12-4-3-6-18-9-12)19-10-13-11-20-22-7-2-1-5-15(13)22/h3-4,6,8-9,11H,1-2,5,7,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOHBRXJGWGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

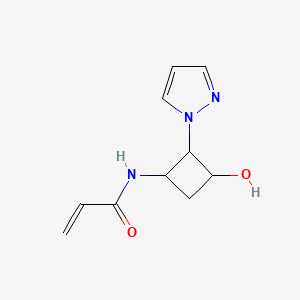
![2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959463.png)
![N',N'''-Propane-1,3-diylbis{N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamimidic acid}--hydrogen chloride (1/1)](/img/structure/B2959464.png)
![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2959466.png)
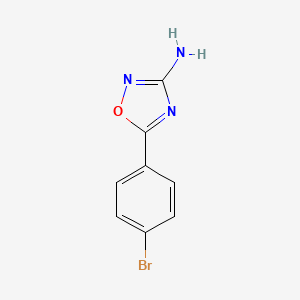
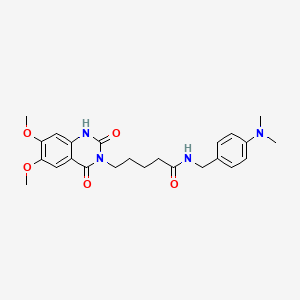
![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2959469.png)
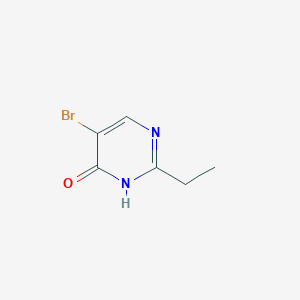
![2-Chloro-1-[2-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone](/img/structure/B2959475.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2959476.png)
![Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2959477.png)

